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molecular formula C13H9BrN2O B8528262 4-(1H-benzo[d]imidazol-2-yl)-2-bromophenol

4-(1H-benzo[d]imidazol-2-yl)-2-bromophenol

Cat. No. B8528262
M. Wt: 289.13 g/mol
InChI Key: YHCQKLPXLJWCLZ-UHFFFAOYSA-N
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Patent
US08889881B2

Procedure details

In a DMF (3 mL) solvent, a mixture including 1,2-phenylenediamine (100 mg, 0.92 mmol), 3-bromo-4-hydroxybenzaldehyde (187.8 mg, 0.92 mmol), and Na2S2O5 (177.6 mg, 0.92 mmol) was mixed at a temperature of 80° C. for 1 hour. After cooling, DMF was removed therefrom under reduced pressure. Methylene chloride and water were added thereto to obtain a solid product, and the precipitate was filtered, and the filtered product was washed with methylene chloride, ethyl acetate, and water to obtain a solid Compound 56 (79.4%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
187.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
177.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
79.4%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[Br:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[OH:18])[CH:13]=O>CN(C=O)C>[NH:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=[C:13]1[C:12]1[CH:15]=[CH:16][C:17]([OH:18])=[C:10]([Br:9])[CH:11]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
Quantity
187.8 mg
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Step Three
Name
Na2S2O5
Quantity
177.6 mg
Type
reactant
Smiles
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was mixed at a temperature of 80° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
DMF was removed
ADDITION
Type
ADDITION
Details
Methylene chloride and water were added
CUSTOM
Type
CUSTOM
Details
to obtain a solid product
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
the filtered product was washed with methylene chloride, ethyl acetate, and water

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C2=CC(=C(C=C2)O)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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